molecular formula C23H15Br2N3O2S2 B14320053 4(3H)-Quinazolinone, 2-((benzothiazolylthio)methyl)-6,8-dibromo-3-(2-methoxyphenyl)- CAS No. 108635-35-4

4(3H)-Quinazolinone, 2-((benzothiazolylthio)methyl)-6,8-dibromo-3-(2-methoxyphenyl)-

Cat. No.: B14320053
CAS No.: 108635-35-4
M. Wt: 589.3 g/mol
InChI Key: MFYYZVZJZNSSSF-UHFFFAOYSA-N
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Description

4(3H)-Quinazolinone, 2-((benzothiazolylthio)methyl)-6,8-dibromo-3-(2-methoxyphenyl)- is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core, a benzothiazolylthio group, and multiple substituents such as bromine and methoxyphenyl groups. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(3H)-Quinazolinone, 2-((benzothiazolylthio)methyl)-6,8-dibromo-3-(2-methoxyphenyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents.

    Introduction of the Benzothiazolylthio Group: The benzothiazolylthio group is introduced via a nucleophilic substitution reaction, where a suitable benzothiazole derivative reacts with a halomethyl quinazolinone intermediate.

    Methoxyphenyl Substitution: The methoxyphenyl group is introduced through a Friedel-Crafts alkylation reaction using a methoxybenzene derivative and a suitable alkylating agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4(3H)-Quinazolinone, 2-((benzothiazolylthio)methyl)-6,8-dibromo-3-(2-methoxyphenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinazolinone derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the bromine atoms or other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Amines, thiols, and other nucleophiles

Major Products

The major products formed from these reactions include various quinazolinone derivatives with altered functional groups, which can exhibit different chemical and biological properties.

Scientific Research Applications

4(3H)-Quinazolinone, 2-((benzothiazolylthio)methyl)-6,8-dibromo-3-(2-methoxyphenyl)- has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4(3H)-Quinazolinone, 2-((benzothiazolylthio)methyl)-6,8-dibromo-3-(2-methoxyphenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4(3H)-Quinazolinone, 2-methyl-6,8-dibromo-3-(2-methoxyphenyl)
  • 4(3H)-Quinazolinone, 2-((benzothiazolylthio)methyl)-6,8-dichloro-3-(2-methoxyphenyl)
  • 4(3H)-Quinazolinone, 2-((benzothiazolylthio)methyl)-6,8-dibromo-3-(4-methoxyphenyl)

Uniqueness

The uniqueness of 4(3H)-Quinazolinone, 2-((benzothiazolylthio)methyl)-6,8-dibromo-3-(2-methoxyphenyl)- lies in its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

CAS No.

108635-35-4

Molecular Formula

C23H15Br2N3O2S2

Molecular Weight

589.3 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanylmethyl)-6,8-dibromo-3-(2-methoxyphenyl)quinazolin-4-one

InChI

InChI=1S/C23H15Br2N3O2S2/c1-30-18-8-4-3-7-17(18)28-20(12-31-23-26-16-6-2-5-9-19(16)32-23)27-21-14(22(28)29)10-13(24)11-15(21)25/h2-11H,12H2,1H3

InChI Key

MFYYZVZJZNSSSF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2C(=NC3=C(C2=O)C=C(C=C3Br)Br)CSC4=NC5=CC=CC=C5S4

Origin of Product

United States

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